2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide
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Description
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BTFMA, is an important chemical compound in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including amide formation, acylation, and alkylation. BTFMA is a valuable reagent that is used in the production of a wide range of compounds, including pharmaceuticals, pesticides, and fragrances. BTFMA has several unique properties that make it an attractive choice for synthetic chemists.
Scientific Research Applications
Organic Synthesis and Methodology Development
- The dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide demonstrates the utility of bromoacetamides in facilitating electrophilic cyclization reactions, highlighting their potential in switchable synthesis and the formation of complex organic structures under metal-free conditions (Qiu et al., 2017).
Transformation and Functionalization of Natural Products
- The application of polymer-supported N-bromoacetamide resin for the selective transformation of the furan ring in tetranortriterpenoids to butyrolactone underlines the significance of bromoacetamide derivatives in modifying natural products, offering excellent selectivity and yield, especially under microwave irradiation conditions (Santhanakrishnan et al., 2016).
Synthesis of Biologically Active Compounds
- The creation of novel 1,2,3,4-tetrahydrocarbazole derivatives from 2-cyano-N-(tetrahydrocarbazole)acetamide showcases the versatility of bromoacetamide derivatives in the synthesis of compounds with potential biological interest, further extending the applicability of these chemical entities in medicinal chemistry (Fadda et al., 2010).
Antimicrobial Activity Studies
- The study on 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reaction with nitrogen-based nucleophiles to yield compounds with good antimicrobial activity demonstrates the potential of bromoacetamide derivatives in the development of new antimicrobial agents. Compounds from this research displayed significant activity against various strains, highlighting their potential in addressing antibiotic resistance (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-bromo-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOUFILNKUDPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589555 |
Source
|
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide | |
CAS RN |
90271-69-5 |
Source
|
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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